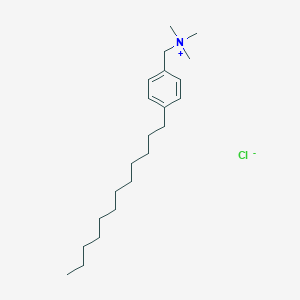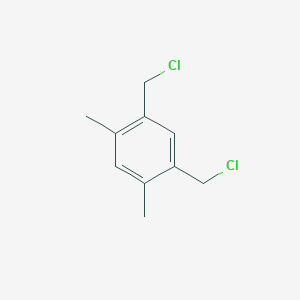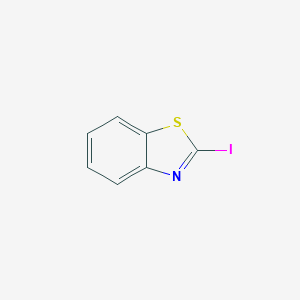
十二烷基三甲基苯甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it valuable in formulations requiring emulsification, dispersion, and antimicrobial activity. The compound is also referred to as dodecylbenzyltrimethylammonium chloride and has the molecular formula C({22})H({40})ClN.
科学研究应用
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on bacterial and fungal cultures.
Medicine: Investigated for its potential use in disinfectants and antiseptics due to its broad-spectrum antimicrobial activity.
Industry: Utilized in formulations for personal care products, such as shampoos and conditioners, as well as in industrial cleaners and detergents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride typically involves the quaternization of dodecylbenzylamine with methyl chloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or isopropanol. The process can be summarized as follows:
Starting Materials: Dodecylbenzylamine and methyl chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (20-40°C) to facilitate the quaternization process.
Procedure: Dodecylbenzylamine is dissolved in the solvent, and methyl chloride gas is bubbled through the solution. The reaction mixture is stirred until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or precipitation, followed by washing with a non-polar solvent to remove any unreacted starting materials.
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. The final product is typically obtained as a high-purity solid or concentrated aqueous solution.
化学反应分析
Types of Reactions
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the benzyl and dodecyl groups can undergo oxidation reactions under strong oxidative conditions, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the compound can hydrolyze to form dodecylbenzylamine and trimethylamine.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Hydrolysis: Dodecylbenzylamine, trimethylamine.
作用机制
The antimicrobial activity of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic dodecyl group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane.
相似化合物的比较
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is part of a broader class of quaternary ammonium compounds, which include:
Benzalkonium Chloride: Similar in structure but with varying alkyl chain lengths. Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Contains a cetyl (hexadecyl) group instead of a dodecyl group. Commonly used in hair conditioners and fabric softeners.
Tetradecyltrimethylammonium Bromide: Similar to cetyltrimethylammonium chloride but with a tetradecyl (myristyl) group. Used in similar applications as other quaternary ammonium compounds.
The uniqueness of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride lies in its specific alkyl chain length and its balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as emulsification and antimicrobial activity.
属性
CAS 编号 |
1330-85-4 |
|---|---|
分子式 |
C22H40ClN |
分子量 |
354.0 g/mol |
IUPAC 名称 |
(3-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
NWUZFHOECSNOOL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
规范 SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)













